molecular formula C14H12N2O3S B2780910 5-methyl-N-((5-(thiophen-2-yl)furan-2-yl)methyl)isoxazole-4-carboxamide CAS No. 2034488-58-7

5-methyl-N-((5-(thiophen-2-yl)furan-2-yl)methyl)isoxazole-4-carboxamide

Cat. No.: B2780910
CAS No.: 2034488-58-7
M. Wt: 288.32
InChI Key: VWZVKKHHDUFICM-UHFFFAOYSA-N
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Description

5-methyl-N-((5-(thiophen-2-yl)furan-2-yl)methyl)isoxazole-4-carboxamide is a complex organic compound featuring a unique combination of functional groups, including a thiophene ring, a furan ring, and an isoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-N-((5-(thiophen-2-yl)furan-2-yl)methyl)isoxazole-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.

    Introduction of the Thiophene and Furan Rings: The thiophene and furan rings can be introduced via Suzuki or Stille coupling reactions, which involve the cross-coupling of halogenated thiophene and furan derivatives with appropriate boronic acids or stannanes.

    Amidation Reaction: The final step involves the amidation of the isoxazole carboxylic acid with an amine derivative to form the desired carboxamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated purification systems.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene and furan rings, leading to the formation of sulfoxides or sulfones and furanones, respectively.

    Reduction: Reduction reactions can target the isoxazole ring, potentially leading to the formation of isoxazolidines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thiophene, furan, and isoxazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like halogens (Br₂, Cl₂) for electrophilic substitution and organolithium or Grignard reagents for nucleophilic substitution.

Major Products

    Oxidation: Sulfoxides, sulfones, and furanones.

    Reduction: Isoxazolidines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

Biologically, 5-methyl-N-((5-(thiophen-2-yl)furan-2-yl)methyl)isoxazole-4-carboxamide may exhibit interesting pharmacological properties. It could be investigated for its potential as an antimicrobial, anticancer, or anti-inflammatory agent.

Medicine

In medicine, the compound could be explored for drug development. Its structural features suggest it might interact with various biological targets, making it a candidate for therapeutic applications.

Industry

Industrially, the compound could be used in the development of new materials, such as organic semiconductors or light-emitting diodes (LEDs), due to the electronic properties of the thiophene and furan rings.

Mechanism of Action

The mechanism of action of 5-methyl-N-((5-(thiophen-2-yl)furan-2-yl)methyl)isoxazole-4-carboxamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The isoxazole ring could act as a bioisostere, mimicking the structure of natural substrates or inhibitors, thereby affecting biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    5-methyl-N-((5-(thiophen-2-yl)furan-2-yl)methyl)isoxazole-4-carboxamide: can be compared with other heterocyclic compounds such as:

Uniqueness

The uniqueness of this compound lies in its combination of three different heterocyclic rings, each contributing distinct chemical and physical properties

By understanding the synthesis, reactions, applications, and mechanisms of action of this compound, researchers can further explore its potential and develop new technologies and therapies based on its unique properties.

Properties

IUPAC Name

5-methyl-N-[(5-thiophen-2-ylfuran-2-yl)methyl]-1,2-oxazole-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O3S/c1-9-11(8-16-19-9)14(17)15-7-10-4-5-12(18-10)13-3-2-6-20-13/h2-6,8H,7H2,1H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWZVKKHHDUFICM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NO1)C(=O)NCC2=CC=C(O2)C3=CC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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